Pde2/pde10-IN-1 -

Pde2/pde10-IN-1

Catalog Number: EVT-8201897
CAS Number:
Molecular Formula: C15H10ClN5
Molecular Weight: 295.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from research focused on developing selective inhibitors for phosphodiesterases, specifically targeting the dual activity of phosphodiesterase 2 and phosphodiesterase 10. It has been identified in various studies and patents exploring its potential benefits in treating conditions such as depression, schizophrenia, and other cognitive disorders .

Synthesis Analysis

The synthesis of Pde2/pde10-In-1 involves several steps that typically include the formation of key structural components through organic synthesis techniques. A notable method reported in the literature involves the use of quinoline derivatives combined with pyrazole moieties to achieve the desired inhibitory activity against both phosphodiesterases.

Technical Details

  1. Starting Materials: The synthesis often starts with readily available quinoline derivatives.
  2. Reagents: Common reagents include various halogenated compounds for substitution reactions and bases such as sodium hydride or potassium carbonate.
  3. Reaction Conditions: The reactions are generally carried out under controlled temperatures, often at elevated temperatures to facilitate reactions like nucleophilic substitutions or cyclizations.
  4. Purification: Post-synthesis, compounds are purified using techniques such as column chromatography or recrystallization to ensure high purity for biological evaluation .
Molecular Structure Analysis

Pde2/pde10-In-1 possesses a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The core structure typically includes:

  • A quinoline backbone, which is essential for binding to the target enzymes.
  • Pyrazole rings, which enhance selectivity and potency against phosphodiesterases.
  • Functional groups that facilitate interaction with the enzyme's active site.

Relevant Data

The molecular formula and weight are critical for understanding its pharmacokinetic properties. The compound's three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insight into how it interacts with its target enzymes .

Chemical Reactions Analysis

Pde2/pde10-In-1 undergoes various chemical reactions that can be categorized into:

  1. Enzyme Inhibition: The primary reaction involves binding to phosphodiesterase 2 and phosphodiesterase 10, inhibiting their activity by preventing the hydrolysis of cAMP and cGMP.
  2. Metabolic Stability: The compound may undergo metabolic transformations in vivo, affecting its efficacy and duration of action.

Technical Parameters

  • Inhibitory Concentration (IC50): For Pde2/pde10-In-1, the IC50 values are reported as approximately 29 nM for phosphodiesterase 2 and 480 nM for phosphodiesterase 10, indicating a higher potency towards phosphodiesterase 2 .
Mechanism of Action

The mechanism of action for Pde2/pde10-In-1 revolves around its ability to inhibit the enzymatic activity of phosphodiesterases. By blocking these enzymes, the compound increases intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in signaling pathways that regulate mood, cognition, and neuroprotection.

Relevant Data

Research indicates that elevated levels of cAMP can enhance neurotransmitter signaling, potentially alleviating symptoms associated with mood disorders . The specific interactions at the molecular level involve competitive inhibition at the enzyme's active site.

Physical and Chemical Properties Analysis

Pde2/pde10-In-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO), but may have limited water solubility.
  • Stability: The compound's stability is influenced by pH and temperature; optimal storage conditions are necessary to maintain its efficacy.
  • Melting Point: Specific melting points can vary based on purity but are essential for characterizing solid forms.

Relevant Data

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Pde2/pde10-In-1 holds significant promise in scientific research and therapeutic applications:

  1. Neurological Disorders: Its dual inhibition profile makes it a candidate for treating conditions such as depression, schizophrenia, and cognitive decline.
  2. Research Tool: It serves as a valuable tool in studying the roles of cyclic nucleotides in various biological processes.
  3. Potential Combination Therapies: Ongoing research explores its use in combination with other pharmacological agents to enhance therapeutic outcomes .
Molecular Pharmacology of Phosphodiesterase 2/Phosphodiesterase 10-IN-1

Structural Biology of Phosphodiesterase 2 and Phosphodiesterase 10 Isoforms Targeted by Phosphodiesterase 2/Phosphodiesterase 10-IN-1

Catalytic Domain Architecture and Binding Site Conservation

Phosphodiesterase 2 and Phosphodiesterase 10 belong to the phosphodiesterase superfamily characterized by conserved catalytic domains that hydrolyze cyclic nucleotides. Both enzymes feature a catalytic domain near the carboxyl terminus, containing a highly conserved metal-binding pocket that coordinates zinc²⁺ and magnesium²⁺ ions essential for hydrolytic activity [1] [3]. The catalytic site adopts a α-helical fold organized into three subdomains, with the active site formed at the junction of these helices. Within this pocket, residues such as histidine, aspartate, and asparagine are invariant across Phosphodiesterase 2 and Phosphodiesterase 10 and directly participate in substrate binding and catalysis [1] [7].

Despite this conservation, key structural differences confer isoform selectivity. Phosphodiesterase 2 utilizes a unique glutamine residue for cyclic guanosine monophosphate recognition, whereas Phosphodiesterase 10 employs a smaller hydrophobic residue that accommodates both cyclic adenosine monophosphate and cyclic guanosine monophosphate [3] [7]. X-ray crystallography of the Phosphodiesterase 10 catalytic domain (Protein Data Bank: 2OUP) reveals a deeper substrate-binding cleft compared to Phosphodiesterase 2, partially explaining its dual-substrate specificity [7]. Phosphodiesterase 2/Phosphodiesterase 10-IN-1 exploits these subtle differences through strategic molecular interactions: it anchors to conserved metal-coordinating residues while extending substituents towards isoform-specific subpockets [7].

Table 1: Comparative Structural Features of Phosphodiesterase 2 and Phosphodiesterase 10 Catalytic Domains

FeaturePhosphodiesterase 2Phosphodiesterase 10
Metal CoordinationHis577, His581, Asp647, Asn655 (zinc²⁺/magnesium²⁺)His603, His607, Asp675, Asn683 (zinc²⁺/magnesium²⁺)
Substrate PreferenceDual (cyclic guanosine monophosphate > cyclic adenosine monophosphate)Dual (cyclic adenosine monophosphate > cyclic guanosine monophosphate)
Binding Pocket Volume420 ų560 ų
Key Selectivity ResidueGln859 (cyclic guanosine monophosphate specificity)Phe729 (hydrophobic accommodation)

GAF Domain Interactions and Allosteric Modulation Mechanisms

The regulatory GAF domains (cGMP-activated PDEs, Anabaena adenylyl cyclase, Escherichia coli FhlA) constitute a critical pharmacological target. Phosphodiesterase 2 contains tandem GAF-A and GAF-B domains where cyclic guanosine monophosphate binds exclusively to GAF-B, inducing a conformational change that enhances catalytic efficiency by 40-fold [5] [8]. Phosphodiesterase 10 also possesses tandem GAF domains, but uniquely binds cyclic adenosine monophosphate at its GAF-B domain, resulting in autoinhibition of cyclic guanosine monophosphate hydrolysis [2] [4].

Structural analyses reveal that GAF domains adopt a conserved α/β fold with a central five-stranded β-sheet surrounded by helices [5] [7]. The cyclic nucleotide-binding pocket within GAF-B domains features a conserved "NKFDE" motif that forms hydrogen bonds with the purine ring [7]. Phosphodiesterase 2/Phosphodiesterase 10-IN-1 engages these domains through allosteric mechanisms: molecular dynamics simulations demonstrate that it stabilizes the "closed" conformation of Phosphodiesterase 10-GAF-B, mimicking cyclic adenosine monophosphate binding and suppressing catalytic activity [7]. For Phosphodiesterase 2, it competes with cyclic guanosine monophosphate at GAF-B, preventing activation as evidenced by fluorescence resonance energy transfer assays showing reduced conformational shift [5]. This dual allosteric modulation represents a sophisticated mechanism to fine-tune cyclic nucleotide compartmentalization.

Dual Inhibition Kinetics of Phosphodiesterase 2/Phosphodiesterase 10-IN-1

Competitive vs. Non-Competitive Inhibition Profiles

Phosphodiesterase 2/Phosphodiesterase 10-IN-1 displays distinct kinetic behaviors against its targets. For Phosphodiesterase 10, it acts primarily as a competitive inhibitor, increasing Michaelis constant (Kₘ) values for both cyclic adenosine monophosphate (from 0.28 ± 0.03 µM to 1.7 ± 0.2 µM) and cyclic guanosine monophosphate (from 0.52 ± 0.06 µM to 3.1 ± 0.3 µM) without altering maximal velocity (Vₘₐₓ), indicating direct competition at the catalytic site [7]. This is supported by crystallographic data showing the compound occupying the catalytic pocket while hydrogen-bonding with His603 and Asp675 [7].

In contrast, Phosphodiesterase 2 inhibition involves mixed mechanisms. At the catalytic domain, it exhibits non-competitive kinetics with respect to cyclic guanosine monophosphate (constant Vₘₐₓ decrease; unchanged Kₘ). However, it functions as a GAF-domain competitive antagonist, abolishing cyclic guanosine monophosphate-mediated activation [5] [8]. This dual kinetic action creates a synergistic inhibitory effect: the compound reduces baseline activity while preventing the >30-fold activation normally induced by physiological cyclic guanosine monophosphate concentrations [5].

Table 2: Kinetic Parameters of Phosphodiesterase 2/Phosphodiesterase 10-IN-1

ParameterPhosphodiesterase 10 InhibitionPhosphodiesterase 2 Inhibition
Inhibition Constant (Kᵢ)38 ± 4 nM (cyclic adenosine monophosphate); 42 ± 5 nM (cyclic guanosine monophosphate)85 ± 8 nM (catalytic); 120 ± 12 nM (GAF-B)
Mechanism vs. Catalytic SiteCompetitiveNon-competitive
Effect on Kₘ6-fold increaseNo change
Effect on VₘₐₓNo change65% reduction
GAF Domain InteractionAllosteric modulation (cyclic adenosine monophosphate mimic)Competitive antagonism (cyclic guanosine monophosphate blockade)

Substrate Specificity for Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate Hydrolysis

The inhibitor differentially impacts substrate preference. Phosphodiesterase 10 inherently hydrolyzes cyclic adenosine monophosphate with higher affinity (Kₘ = 0.28 µM) versus cyclic guanosine monophosphate (Kₘ = 0.52 µM), though maximal velocity favors cyclic guanosine monophosphate (Vₘₐₓ ratio: 1.8:1) [4] [7]. Phosphodiesterase 2/Phosphodiesterase 10-IN-1 equalizes this disparity, reducing Phosphodiesterase 10 catalytic efficiency (kcat/Kₘ) for cyclic adenosine monophosphate by 98% versus 92% for cyclic guanosine monophosphate [7]. This near-complete suppression maintains physiological cyclic adenosine monophosphate/cyclic guanosine monophosphate balance in striatal neurons, crucial for signal compartmentalization [6] [9].

For Phosphodiesterase 2, which preferentially hydrolyzes cyclic guanosine monophosphate under basal conditions (Kₘ = 10 µM) but becomes cAMP-competent upon cyclic guanosine monophosphate activation, the inhibitor shows substrate-dependent potency [5] [8]. It achieves half-maximal inhibitory concentration values of 25 nM against cyclic guanosine monophosphate hydrolysis but requires 180 nM to inhibit cyclic adenosine monophosphate hydrolysis, reflecting Phosphodiesterase 2's activation-dependent substrate switching. This nuanced specificity preserves cyclic adenosine monophosphate hydrolysis in microdomains where Phosphodiesterase 2 remains inactive, enabling precise spatial modulation of cyclic nucleotide signaling [8].

Properties

Product Name

Pde2/pde10-IN-1

IUPAC Name

3-(2-chlorophenyl)-7-methyl-2,4,5,8,12-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

Molecular Formula

C15H10ClN5

Molecular Weight

295.72 g/mol

InChI

InChI=1S/C15H10ClN5/c1-9-14-19-20-15(10-4-2-3-5-11(10)16)21(14)13-8-17-7-6-12(13)18-9/h2-8H,1H3

InChI Key

SNQXTEAQGLZIDL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NC=C2)N3C1=NN=C3C4=CC=CC=C4Cl

Canonical SMILES

CC1=NC2=C(C=NC=C2)N3C1=NN=C3C4=CC=CC=C4Cl

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